

Fmoc-L-Val-OH-d8 molecular weight and formula

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Compound of Interest

Compound Name: Fmoc-L-Val-OH-d8

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In-Depth Technical Guide: Fmoc-L-Valine-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-Valine-d8 (**Fmoc-L-Val-OH-d8**), a deuterated derivative of the proteinogenic amino acid valine, protected with the fluorenylmethoxycarbonyl (Fmoc) group. This isotopically labeled compound is a valuable tool in various research and development applications, particularly in the fields of proteomics, structural biology, and drug discovery. This document details its molecular properties, applications, and a generalized protocol for its use in solid-phase peptide synthesis.

Core Molecular Data

The incorporation of deuterium atoms into the valine side chain results in a mass shift that is readily detectable by mass spectrometry, making it an excellent internal standard for quantitative proteomics. The following table summarizes the key molecular data for Fmoc-L-Valine-d8 and its non-deuterated counterpart for comparison.

Property	Fmoc-L-Val-OH-d8	Fmoc-L-Val-OH
Molecular Formula	(CD ₃) ₂ CD ₂ CD(NH-Fmoc)COOH	C ₂₀ H ₂₁ NO ₄
Molecular Weight	347.43 g/mol [1] [2] [3] [4]	339.39 g/mol [5] [6]
Synonyms	N-(9-Fluorenylmethoxycarbonyl)-L-valine-2,3,4,4,4,5,5,5-d ₈ , L-Valine-d ₈ , N-Fmoc derivative [1] [2]	Fmoc-L-valine [5]
Isotopic Purity	98 atom % D [1]	Not Applicable
Mass Shift	M+8 [1]	Not Applicable

Applications in Research and Development

Fmoc-L-Valine-d₈ is primarily utilized in solid-phase peptide synthesis (SPPS) to introduce a stable isotope label into a peptide sequence.[\[7\]](#) This labeling strategy is instrumental for a range of advanced analytical techniques.

Biomolecular NMR Spectroscopy: Deuterium-labeled amino acids are extensively used in Nuclear Magnetic Resonance (NMR) spectroscopy to simplify complex protein spectra and to probe the structure and dynamics of biomolecules.[\[8\]](#)[\[9\]](#) The introduction of deuterium can reduce proton density, leading to sharper signals and allowing for the unambiguous assignment of resonances, which is particularly beneficial for larger proteins.[\[8\]](#)[\[9\]](#)

Quantitative Proteomics: In mass spectrometry-based proteomics, peptides containing Fmoc-L-Valine-d₈ serve as ideal internal standards for the accurate quantification of their non-deuterated analogues in complex biological samples. The known concentration of the spiked-in labeled peptide allows for precise determination of the absolute or relative abundance of the target peptide.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following is a generalized protocol for the incorporation of Fmoc-L-Valine-d8 into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. The specific parameters may require optimization based on the peptide sequence and the resin used.

Materials:

- Fmoc-L-Valine-d8
- Appropriate solid support resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide)[5]
- N,N-Dimethylformamide (DMF)
- Deprotection solution: 20% piperidine in DMF[1]
- Coupling reagents: e.g., HCTU, HATU, or HBTU[1][6]
- Base for coupling: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine[6]
- Washing solvents: Dichloromethane (DCM), Isopropanol (IPA)
- Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))[5]
- Reaction vessel

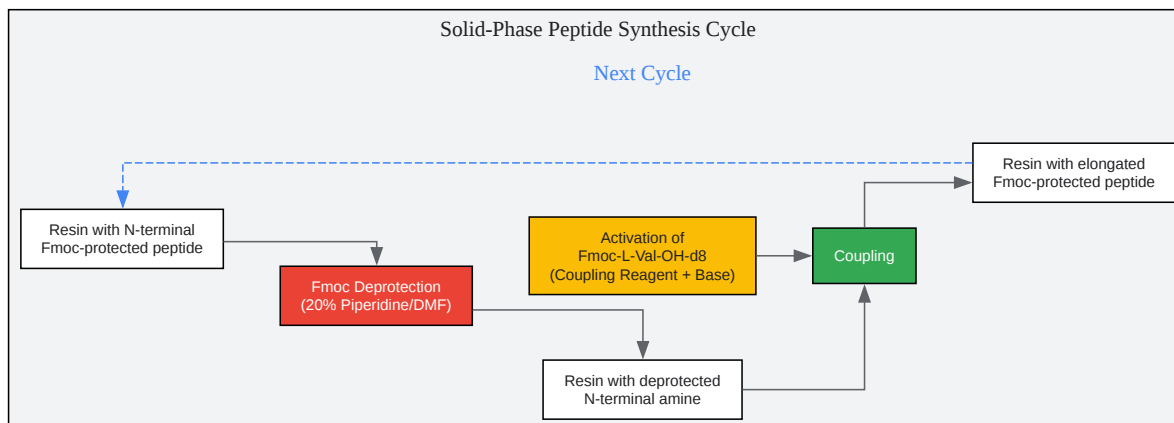
Procedure:

- Resin Swelling: The resin is swelled in DMF for at least 30 minutes in the reaction vessel.[1]
- Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating it with the deprotection solution (20% piperidine in DMF) for a specified time (e.g., two treatments of 5-10 minutes each).[10] The resin is then thoroughly washed with DMF.
- Amino Acid Activation: In a separate vial, Fmoc-L-Valine-d8 (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. The coupling reagent (e.g., HCTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) are added to activate the carboxylic acid group.
[1]

- **Coupling:** The activated Fmoc-L-Valine-d8 solution is added to the deprotected resin. The reaction is allowed to proceed for 1-2 hours at room temperature with gentle agitation.^[5]
- **Washing:** After the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents.
- **Repeat Cycle:** The deprotection, activation, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.
- **Final Deprotection:** After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.
- **Cleavage and Deprotection of Side Chains:** The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail for 2-3 hours at room temperature.^[5]
- **Peptide Precipitation and Purification:** The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow and Signaling Pathway Visualization

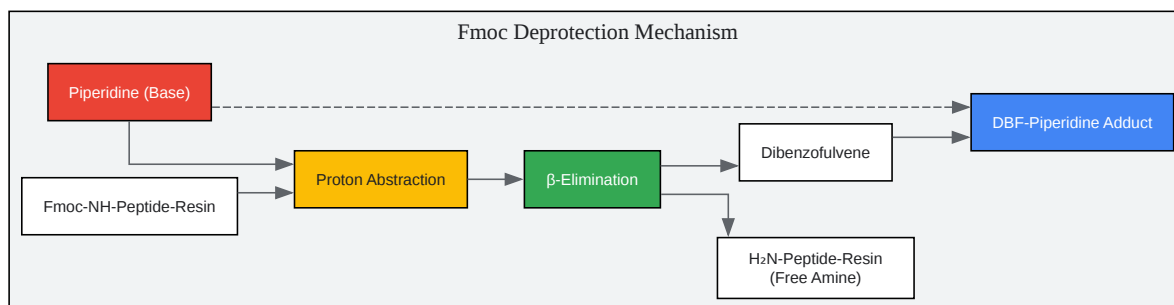
The core process of incorporating Fmoc-L-Valine-d8 into a growing peptide chain follows the cyclical workflow of solid-phase peptide synthesis. The diagram below illustrates the key stages of a single coupling cycle.



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Caption: A single cycle of Fmoc solid-phase peptide synthesis.

The mechanism of Fmoc deprotection is a critical step in this workflow. The base, typically piperidine, abstracts a proton from the fluorenyl ring system, leading to a β -elimination reaction that liberates the free amine of the peptide and dibenzofulvene, which is subsequently scavenged by the base.^[11]



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Caption: The mechanism of Fmoc deprotection by piperidine.

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References

- 1. chem.uci.edu [chem.uci.edu]
- 2. total-synthesis.com [total-synthesis.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. genscript.com [genscript.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chempep.com [chempep.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Chemical Deuteration of α -Amino Acids and Optical Resolution: Overview of Research Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
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